molecular formula C16H13ClN4O3 B2713339 3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899967-11-4

3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No. B2713339
CAS RN: 899967-11-4
M. Wt: 344.76
InChI Key: BWSIDWVRIWSKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains several functional groups and rings, including a chlorobenzyl group, a purine ring, and two dione groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the purine ring, a common structure in many biological molecules, could potentially have interesting implications for its reactivity and interactions with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the chlorobenzyl group might undergo nucleophilic substitution reactions, while the dione groups could potentially engage in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility in different solvents, and the aromatic rings could contribute to its stability .

Scientific Research Applications

Receptor Affinity and Molecular Studies

A study conducted by Zagórska et al. (2015) focused on the synthesis and testing of novel arylpiperazinylalkyl purine-2,4-diones for their affinity towards serotoninergic and dopaminergic receptors. Compounds with a purine-2,4-dione nucleus exhibited higher affinity values, with some showing potential as ligands for 5-HT1A, 5-HT7 receptors, and dopamine D2 receptors. This indicates the relevance of these compounds in exploring therapeutic avenues for depression and anxiety disorders (Zagórska et al., 2015).

Antidepressant and Anxiolytic-like Activity

Further extending the research on purine derivatives, another study by Chłoń-Rzepa et al. (2013) highlighted the synthesis of 8-aminoalkyl derivatives of purine-2,6-dione with varying substituents. These compounds were evaluated for their affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors. Selected derivatives displayed antidepressant-like effects and anxiolytic-like activities in vivo, suggesting the potential of purine derivatives in mental health therapeutics (Chłoń-Rzepa et al., 2013).

Antiviral Activity

The synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, a class related to purine analogues, were explored by Kim et al. (1978). These compounds demonstrated moderate activity against rhinovirus at non-toxic dosage levels, indicating a potential application in antiviral research (Kim et al., 1978).

Mechanism of Action

Without specific context or research, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical compound, handling “3-(2-chlorobenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione” would require appropriate safety precautions. Without specific safety data, it’s generally advisable to avoid skin and eye contact, inhalation, or ingestion .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and effects. If it shows promising biological activity, it could be further studied as a potential pharmaceutical compound .

properties

IUPAC Name

2-[(2-chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-9-7-20-12-13(18-15(20)24-9)19(2)16(23)21(14(12)22)8-10-5-3-4-6-11(10)17/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSIDWVRIWSKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2O1)N(C(=O)N(C3=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione

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